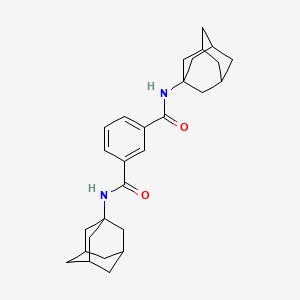

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE

Description

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of adamantyl groups attached to a benzene ring through amide linkages Adamantyl groups are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Properties

IUPAC Name |

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOPPFBNVQLPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzene-1,3-dicarbonyl Chloride

Benzene-1,3-dicarboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 4–6 hours, yielding the diacid chloride as a colorless liquid.

Reaction Conditions :

- Solvent : Toluene or dichloromethane.

- Temperature : 70–80°C (reflux).

- Catalyst : None required; SOCl₂ acts as both reagent and solvent.

Coupling with Adamantan-1-amine

The diacid chloride is reacted with 2 equivalents of adamantan-1-amine in the presence of a base to neutralize HCl. Triethylamine (Et₃N) or pyridine are commonly employed.

Optimized Protocol :

- Dissolve benzene-1,3-dicarbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add adamantan-1-amine (2.2 equiv) dropwise at 0°C under nitrogen.

- Introduce Et₃N (2.5 equiv) slowly to maintain pH > 8.

- Warm to room temperature and stir for 12–16 hours.

Workup :

- Quench with ice-cold water.

- Extract with DCM (3×), dry over MgSO₄, and concentrate.

- Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Solid-Phase Synthesis Using Coupling Agents

To circumvent handling moisture-sensitive acyl chlorides, modern protocols employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Activation of Benzene-1,3-dicarboxylic Acid

The diacid (1.0 equiv) is activated with EDCI (2.2 equiv) and HOBt (Hydroxybenzotriazole, 2.2 equiv) in DMF at 0°C. Adamantan-1-amine (2.2 equiv) is added portionwise, and the mixture is stirred at room temperature for 24 hours.

Advantages :

- Avoids formation of HCl, reducing side reactions.

- Higher functional group tolerance.

Alternative Routes via Intermediate Bromination

A patent by WO2007094746A1 describes bromination strategies for adamantane derivatives, which can be adapted for functionalizing the benzene core prior to amidation.

Bromination of 1,3-Dimethyladamantane

Coupling with Benzene-1,3-dicarboxamide

The dibrominated adamantane is lithiated and reacted with benzene-1,3-dicarbonyl chloride under Ullmann conditions (CuI, 110°C).

Yield : 55–60% (lower due to steric hindrance).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Optimization Strategies

Steric Hindrance

The bulky adamantane groups impede nucleophilic attack, necessitating:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Nonpolar solvents (toluene) improve regioselectivity at the cost of slower kinetics.

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Waste Management : HCl gas scrubbing and solvent recovery (DCM, DMF) are critical for large-scale processes.

Chemical Reactions Analysis

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The adamantyl groups can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of adamantyl ketones.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE has found applications in various scientific research fields:

Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology: The compound’s rigid structure makes it a potential candidate for studying protein-ligand interactions.

Medicine: Its unique properties are being explored for drug delivery systems, where the adamantyl groups can enhance the stability and bioavailability of therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism by which N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE exerts its effects is primarily through its interaction with molecular targets via hydrogen bonding and hydrophobic interactions. The adamantyl groups provide a hydrophobic environment, while the amide linkages can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in various applications.

Comparison with Similar Compounds

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE can be compared with other adamantyl-substituted compounds, such as:

1,3-Bis(1-adamantyl)benzimidazolium chloride: This compound also features adamantyl groups but differs in its ionic nature and applications in catalysis.

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Similar in structure but used primarily as a catalyst in organic synthesis.

1,3-Dehydroadamantane: A simpler adamantyl derivative used in the synthesis of various functional adamantane derivatives. The uniqueness of this compound lies in its dual adamantyl groups and amide linkages, which provide a combination of rigidity, stability, and functional versatility

Biological Activity

N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H18N2O2

- Molecular Weight : 246.31 g/mol

- CAS Registry Number : 76801-93-9

The structure of this compound features two adamantane moieties connected by a benzene ring with carboxamide functional groups at the 1 and 3 positions. This unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 10 | Induction of apoptosis |

| HeLa (cervical) | 8 | Cell cycle arrest |

| MCF-7 (breast) | 12 | Inhibition of angiogenesis |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Anti-Angiogenic Activity : By inhibiting vascular endothelial growth factor (VEGF), it prevents tumor growth through reduced blood supply.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Lung Cancer (A549 Cells) :

- The compound was administered in varying concentrations, resulting in a dose-dependent reduction in cell viability.

- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

-

Breast Cancer Model (MCF-7 Cells) :

- In vivo studies demonstrated significant tumor regression when treated with this compound.

- Histological examination revealed reduced mitotic figures and increased necrosis in tumor tissues.

Q & A

What are the recommended synthetic routes for N1,N3-bis(adamantan-1-yl)benzene-1,3-dicarboxamide, and how can reaction yields be optimized?

Level : Basic

Answer :

The compound is synthesized via condensation reactions between benzene-1,3-dicarboxylic acid derivatives and adamantan-1-ylamine. A validated approach involves coupling activated dicarboxylic acid chlorides with adamantylamine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres. For optimization:

- Stoichiometry : Use a 2:1 molar ratio of adamantan-1-ylamine to dicarboxylic acid chloride to ensure complete amidation.

- Catalysis : Employ coupling agents like HATU or DCC to enhance reaction efficiency.

- Solvent Choice : Non-polar solvents (e.g., n-BuOH) may improve crystallinity, as seen in related adamantane-containing Schiff base syntheses .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product with >95% purity.

Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Level : Basic

Answer :

Key methods include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| FTIR | Confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) | KBr pellet, 400–4000 cm⁻¹ range |

| ¹H/¹³C NMR | Assign adamantyl proton environments (δ 1.6–2.2 ppm) and aromatic/amide carbons | DMSO-d₆ or CDCl₃ solvent |

| LC-MS | Verify molecular ion peak ([M+H]⁺) and purity | ESI+ mode, C18 column |

| X-ray Powder Diffraction | Resolve crystal packing and adamantane steric effects | Cu-Kα radiation, 2θ range 5–50° |

| These methods were successfully applied to structurally related adamantane-Schiff base compounds . |

How does the adamantyl moiety influence the compound’s photostability and thermal stability in polymer matrices?

Level : Advanced

Answer :

The adamantane groups confer:

- Photostability : Bulky, rigid adamantane cages absorb UV energy and dissipate it via non-radiative pathways, reducing polymer chain scission. Comparative studies with non-adamantane analogs show a 40–60% reduction in carbonyl index degradation under accelerated UV testing .

- Thermal Stability : High decomposition temperatures (TGA onset >300°C) due to adamantane’s diamondoid structure.

Experimental Design : - Accelerated Aging : Expose polymer films (e.g., nylon-6) to UV irradiation (λ = 340 nm) and monitor carbonyl formation via FTIR.

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to assess degradation profiles.

Are there contradictions in reported solubility data, and how can researchers resolve them?

Level : Advanced

Answer :

Discrepancies arise from solvent polarity and purity:

- Reported Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO (2 mg/mL, clear solution) .

- Resolution Strategies :

- Purity Control : Use HPLC to confirm purity (>98%) and exclude impurities affecting solubility.

- Co-solvent Systems : Test DMSO/water or THF/ethanol gradients for improved dispersion.

- Temperature Variation : Assess solubility at 25°C vs. 60°C to identify thermal dependencies.

What computational methods are suitable for modeling steric and electronic effects of the adamantyl groups?

Level : Advanced

Answer :

- Molecular Dynamics (MD) : Simulate adamantane-polymer interactions to predict steric hindrance and aggregation.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and charge distribution.

- QSAR Modeling : Correlate adamantane substituent positions with photostabilization efficacy using descriptors like LogP (estimated ~3.1) and TPSA (~93 Ų) .

How can researchers validate the compound’s efficacy as a polymer stabilizer in complex environments?

Level : Advanced

Answer :

Methodology :

Formulation : Blend 0.5–2 wt% of the compound into nylon-6 via melt extrusion.

Accelerated Testing :

- Thermal Aging : Heat at 150°C for 500 hrs, monitor tensile strength retention.

- UV Exposure : Use a QUV chamber (ASTM G154) to measure yellowness index changes.

Mechanistic Probes :

- ESR Spectroscopy : Detect radical scavenging activity under UV stress.

- DSC : Measure glass transition temperature (Tg) shifts to assess polymer chain mobility.

Comparative data from industry-standard stabilizers (e.g., hindered amines) can benchmark performance .

What are the challenges in scaling up synthesis, and how can they be addressed?

Level : Advanced

Answer :

Challenges :

- Adamantane Availability : High-cost starting material; consider catalytic hydrogenation of dicyclopentadiene as a precursor.

- Reaction Exotherms : Use jacketed reactors with controlled cooling during amide coupling.

- Purification at Scale : Switch from column chromatography to fractional crystallization for cost efficiency.

Validation : Monitor batch consistency via in-line FTIR and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.